![molecular formula C18H18N4O3 B2432525 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 451459-93-1](/img/structure/B2432525.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
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Overview
Description
The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methoxyphenyl group, and a nitrobenzonitrile group. These groups could potentially interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the methoxyphenyl group could affect its solubility .Scientific Research Applications
- Piperazine derivatives, including 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile, have been explored for their antibacterial potential . Researchers investigate their efficacy against bacterial strains, aiming to develop novel antibiotics.
- Piperazine derivatives have shown promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . Researchers explore whether this compound could be a candidate for neuroprotective therapies.
- Piperazine compounds, including this one, have been used illicitly as psychoactive substances . Investigating their effects on neurotransmitter systems and behavior is crucial for understanding their potential risks and benefits.
- The synthesis of this compound involves a three-step protocol, making it an interesting target for organic chemists . Researchers optimize synthetic routes and explore alternative methods.
- The piperazine ring is a common structural motif in pharmaceuticals. Scientists modify compounds like this one to enhance pharmacokinetic properties, bioavailability, and target specificity . Rational drug design studies are essential.
Antibacterial Activity
Neurological Disorders
Psychopharmacology
Chemical Synthesis
Drug Design and Optimization
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds . .
Result of Action
It is known that alpha1-adrenergic receptors play a significant role in the treatment of various neurological conditions .
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and effects. Given the therapeutic potential of many piperazine derivatives, it’s possible that “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” could also have interesting biological activities worth exploring .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-17-5-2-15(3-6-17)20-8-10-21(11-9-20)18-7-4-16(22(23)24)12-14(18)13-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAJBVPTUXUHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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